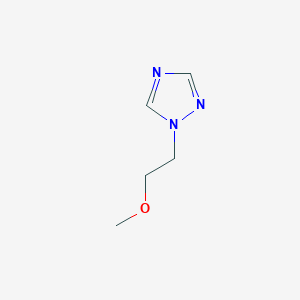

1-(2-Methoxyethyl)-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methoxyethyl)-1,2,4-triazole is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

1-(2-Methoxyethyl)-1,2,4-triazole and its derivatives have shown promising antimicrobial properties. Research indicates that triazoles possess significant antibacterial and antifungal activities. For instance, studies have reported that certain 1,2,4-triazole derivatives exhibit enhanced antifungal activity against various pathogens such as Aspergillus and Candida species. The incorporation of the 1-(2-methoxyethyl) group appears to enhance the bioactivity of these compounds.

- Case Study : A study demonstrated that a series of triazole derivatives exhibited antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.01 to 0.27 μmol/mL against several fungal strains, outperforming conventional antifungal agents like ketoconazole .

Antiviral Properties

The antiviral potential of this compound has also been explored. Triazoles have been identified as effective inhibitors against various viral infections due to their ability to interfere with viral replication mechanisms.

- Data Table: Antiviral Activity of Triazole Derivatives

| Compound | Target Virus | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(2-Methoxyethyl)-triazole | Influenza Virus | 5.0 | |

| Triazole Derivative A | HIV | 3.5 | |

| Triazole Derivative B | HSV | 7.0 |

Agricultural Applications

Fungicides

In agriculture, triazoles are widely used as fungicides due to their effectiveness in controlling fungal diseases in crops. The unique structure of this compound enhances its fungicidal properties.

- Case Study : A comparative study indicated that triazole-based fungicides demonstrated up to 98% inhibition rates against Pseudomonas piricola, significantly outperforming standard fungicides like azoxystrobin .

Herbicides

Research has also indicated potential applications of triazoles in herbicide formulations. The chemical structure allows for modification that can enhance selectivity and efficacy against specific weed species.

Materials Science Applications

Corrosion Inhibitors

The use of this compound as a corrosion inhibitor in metal protection has been documented. Its electron-deficient nature provides excellent protective properties against corrosion in various environments.

- Data Table: Corrosion Inhibition Efficiency

| Compound | Metal Type | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| 1-(2-Methoxyethyl)-triazole | Carbon Steel | 85 | |

| Triazole Derivative C | Aluminum | 78 |

Polymer Science

Triazoles are being explored for their role in polymer science due to their ability to improve the mechanical and thermal properties of polymer matrices. The incorporation of triazole derivatives can enhance the performance characteristics of polymers used in various industrial applications.

Properties

CAS No. |

106535-15-3 |

|---|---|

Molecular Formula |

C5H9N3O |

Molecular Weight |

127.14 g/mol |

IUPAC Name |

1-(2-methoxyethyl)-1,2,4-triazole |

InChI |

InChI=1S/C5H9N3O/c1-9-3-2-8-5-6-4-7-8/h4-5H,2-3H2,1H3 |

InChI Key |

VWKRETYHNRHOMT-UHFFFAOYSA-N |

SMILES |

COCCN1C=NC=N1 |

Canonical SMILES |

COCCN1C=NC=N1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.